molecular formula C7H14ClNO2 B580069 Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride CAS No. 1126794-67-9

Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride

Cat. No.: B580069
CAS No.: 1126794-67-9
M. Wt: 179.644
InChI Key: ZDVXNHFLFAPGGA-UHFFFAOYSA-N
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Description

Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride is a chemical compound with the molecular formula C7H14ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride typically involves the esterification of 2-(pyrrolidin-3-YL)acetic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester group can undergo hydrolysis to release the active pyrrolidine moiety, which can then interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (S)-pyrrolidin-3-yl-acetate hydrochloride
  • Ethyl (S)-2-(pyrrolidin-3-yl)acetate hydrochloride
  • Methyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride

Uniqueness

Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride is unique due to its specific ester and pyrrolidine structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may offer different pharmacokinetic properties, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

methyl 2-pyrrolidin-3-ylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-10-7(9)4-6-2-3-8-5-6;/h6,8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVXNHFLFAPGGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126794-67-9
Record name 3-pyrrolidineacetic acid methyl ester hydrochloride
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